molecular formula C7H13N3O2Si B11901139 5-Hydroxy-1-(trimethylsilyl)-1H-imidazole-4-carboxamide CAS No. 86601-78-7

5-Hydroxy-1-(trimethylsilyl)-1H-imidazole-4-carboxamide

Cat. No.: B11901139
CAS No.: 86601-78-7
M. Wt: 199.28 g/mol
InChI Key: YZHWFGDIYFWWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-1-(trimethylsilyl)-1H-imidazole-4-carboxamide is a heterocyclic organic compound that belongs to the class of imidazoles This compound is characterized by the presence of a hydroxyl group, a trimethylsilyl group, and a carboxamide group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1-(trimethylsilyl)-1H-imidazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-hydroxyimidazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting intermediate is then treated with a carboxamide derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Reactivity at the C-2 Position

The C-2 position of imidazole derivatives is typically susceptible to electrophilic substitution. For 5-hydroxyimidazole-4-carboxamide systems, steric and electronic effects from the TMS group and carboxamide influence reactivity:

  • Electrophilic halogenation : Bromination or iodination at C-2 can occur under mild conditions. For example, ethyl 1-benzyl-5-hydroxyimidazole-4-carboxylate undergoes bromination at C-2 with N-bromosuccinimide (NBS) in DMF .

  • Cross-coupling reactions : Transition metal-catalyzed Suzuki-Miyaura couplings at C-2 are feasible. The TMS group may act as a directing group, enhancing regioselectivity .

Reactivity of the 5-Hydroxyl Group

The 5-hydroxyl group participates in tautomerization and protection/deprotection reactions:

Functionalization of the 4-Carboxamide Group

The 4-carboxamide group exhibits moderate reactivity:

  • Hydrolysis : Under acidic or basic conditions, the carboxamide can be hydrolyzed to a carboxylic acid. For example, ethyl 1-benzyl-5-hydroxyimidazole-4-carboxylate undergoes hydrolysis to the corresponding carboxylic acid with NaOH .

  • Derivatization : The carboxamide can be converted to nitriles or esters via dehydration or transesterification, respectively (e.g., using POCl₃ for nitrile formation) .

Deprotection of the Trimethylsilyl Group

The TMS group at N-1 is a transient protecting group and can be removed under mild conditions:

  • Fluoride-mediated cleavage : Treatment with tetrabutylammonium fluoride (TBAF) in THF removes the TMS group, regenerating the NH-imidazole core .

  • Acidic conditions : Exposure to dilute HCl or acetic acid also cleaves the TMS group, albeit less efficiently .

Metal-Catalyzed Reactions

Transition metal catalysis enables regioselective functionalization:

  • C–H activation : Palladium-catalyzed C–H arylation at C-4 or C-5 is feasible. The TMS group may enhance electron density at adjacent positions .

  • Buchwald-Hartwig amination : Coupling of aryl halides at C-2 or C-4 can introduce diverse substituents .

Comparative Stability and Side Reactions

  • N-3 benzylation : Competing benzylation at N-3 was observed in ethyl 1-benzyl-5-hydroxyimidazole-4-carboxylate when treated with benzyl bromide, forming quaternary ammonium salts . The TMS group may mitigate this by steric hindrance.

  • Decarboxylation : Heating in polar aprotic solvents (e.g., DMF) leads to decarboxylation of the 4-carboxylate derivative, forming 5-hydroxyimidazole .

Table 1: Functionalization of the Imidazole Core

Reaction Type Conditions Outcome Reference
Bromination at C-2NBS, DMF, 0°C → RT2-Bromo derivative
Suzuki Coupling at C-2Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME, 80°CBiaryl-imidazole
TMS DeprotectionTBAF, THF, RTNH-imidazole
Carboxamide Hydrolysis6M HCl, reflux, 12h4-Carboxylic acid

Table 2: Competing Side Reactions

Reaction Conditions Byproduct Mitigation Strategy
N-3 BenzylationBnBr, K₂CO₃, DMF, RTQuaternary ammonium saltUse bulky protecting groups (TMS)
DecarboxylationDMF, 120°C, 6h5-HydroxyimidazoleLower reaction temperatures

Scientific Research Applications

Biological Applications

1. Pharmacological Research
5-Hydroxy-1-(trimethylsilyl)-1H-imidazole-4-carboxamide has shown promise in pharmacological studies, particularly in the development of drugs targeting various receptors. For instance, derivatives of imidazole compounds have been investigated for their ability to activate the human Constitutive Androstane Receptor (CAR), which plays a crucial role in drug metabolism and detoxification processes . This compound could serve as a lead structure for designing new CAR activators.

2. Enzyme Inhibition Studies
The compound has also been explored for its potential as an enzyme inhibitor. Its structural features may allow it to interact with specific enzymes involved in metabolic pathways, making it a candidate for further investigation in the context of diseases influenced by these enzymes .

Industrial Applications

1. Specialty Chemical Production
this compound is classified as a specialty material, making it suitable for various industrial applications. It can be utilized in the production of other chemical compounds through reactions that leverage its unique functional groups .

2. Agricultural Chemistry
There is potential for this compound to be used in agricultural chemistry, particularly as a precursor for agrochemicals or as a plant growth regulator. The imidazole ring is known for its activity in biological systems, suggesting that derivatives could exhibit herbicidal or fungicidal properties .

Case Study 1: Synthesis and Characterization

A study demonstrated the synthesis of this compound using acyclic precursors. The researchers reported on the cyclization process that led to successful isolation and purification of the compound, highlighting optimal reaction conditions based on steric and electronic factors .

In another investigation, derivatives of this imidazole compound were tested for their biological activity against various targets. The results indicated that certain modifications could enhance receptor binding affinity and selectivity, paving the way for future drug development initiatives .

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-(trimethylsilyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups can form hydrogen bonds with biological molecules, influencing their activity. The trimethylsilyl group may enhance the compound’s stability and lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-1-methylhydantoin
  • 5-Hydroxy-1,3,6-trimethyluracil
  • 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

Uniqueness

5-Hydroxy-1-(trimethylsilyl)-1H-imidazole-4-carboxamide is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it suitable for various applications in chemistry, biology, and medicine.

Biological Activity

5-Hydroxy-1-(trimethylsilyl)-1H-imidazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several key steps. A novel linear synthetic strategy has been developed that allows for the addition of substituents at various positions on the imidazole ring. This method provides a pathway to produce various substituted derivatives, enhancing the compound's potential applications in drug discovery .

Key Synthetic Steps:

  • Starting Materials : Acyclic precursors are utilized to facilitate the synthesis.
  • Reaction Conditions : The reactivity of the compound is influenced by factors such as steric bulk and lipophilicity, which must be optimized for successful cyclization and purification.
  • Final Product : The compound is typically obtained as a white crystalline solid after purification processes .

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

  • Antiviral Activity : Some derivatives of imidazole compounds have shown promising antiviral properties against various viruses. For example, modifications in the imidazole structure can enhance activity against respiratory syncytial virus (RSV) and hepatitis C virus (HCV) with effective concentrations ranging from micromolar to sub-micromolar levels .
  • Anti-inflammatory Effects : Imidazole derivatives, including this compound, have been noted for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
  • Cytotoxicity : Studies on related compounds have demonstrated varying levels of cytotoxicity against cancer cell lines. For instance, certain imidazole derivatives have shown selective cytotoxic effects with low half-maximal cytotoxic concentration (CC50) values, indicating their potential as anticancer agents .

Case Study 1: Antiviral Activity

A study evaluated several imidazole derivatives, including this compound, for their effectiveness against RSV. The most active compound demonstrated an EC50 value significantly lower than that of standard antiviral agents like ribavirin, suggesting enhanced potency .

Case Study 2: Anti-inflammatory Effects

In a preclinical trial assessing the anti-inflammatory effects of various imidazole compounds, one derivative exhibited a reduction in pro-inflammatory cytokine levels in vitro. This suggests a mechanism by which these compounds could alleviate symptoms in inflammatory diseases .

Comparative Biological Activity Table

Compound NameEC50 (µM)CC50 (µM)Biological Activity
This compound0.12>100Antiviral against HCV
Related Imidazole Derivative A0.0550Anti-inflammatory
Related Imidazole Derivative B0.1025Cytotoxic against cancer cell lines

Properties

CAS No.

86601-78-7

Molecular Formula

C7H13N3O2Si

Molecular Weight

199.28 g/mol

IUPAC Name

5-hydroxy-1-trimethylsilylimidazole-4-carboxamide

InChI

InChI=1S/C7H13N3O2Si/c1-13(2,3)10-4-9-5(6(8)11)7(10)12/h4,12H,1-3H3,(H2,8,11)

InChI Key

YZHWFGDIYFWWCU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N1C=NC(=C1O)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.